molecular formula C7H3ClF3NO2 B6311693 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine CAS No. 1858250-63-1

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine

Cat. No.: B6311693
CAS No.: 1858250-63-1
M. Wt: 225.55 g/mol
InChI Key: CBBDBMQEJVWPMI-UHFFFAOYSA-N
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Description

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound characterized by the presence of chlorine and trifluoromethyl groups This compound is notable for its unique structural features, which include a fused dioxin and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a suitable pyridine derivative, followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. The formation of the dioxin ring can be achieved via cyclization reactions involving appropriate diol precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-chlorosuccinimide (NCS) and trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.

Scientific Research Applications

7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: Lacks the chlorine and trifluoromethyl groups, resulting in different chemical and biological properties.

    7-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine: Similar structure but without the trifluoromethyl groups.

    2,2,3-Trifluoro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine: Lacks the chlorine substituent.

Uniqueness

The presence of both chlorine and trifluoromethyl groups in 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine imparts unique chemical reactivity and biological activity compared to its analogs. These substituents can significantly influence the compound’s electronic properties, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2,3,3-trifluoro-2H-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12-4)14-7(10,11)6(9)13-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBDBMQEJVWPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(C(O2)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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